Odor Threshold Comparison: 2-Isopropylthiazole Exhibits a Lower Detection Limit than 2-Isobutylthiazole
The sensory potency of 2-Isopropylthiazole is a critical differentiator for applications requiring subtle, background notes. The odor detection threshold for 2-Isopropylthiazole is reported at 0.075 ppm (perception) and 0.138 ppm (100% recognition) in air [1]. This indicates it can be perceived at a significantly lower concentration than a major structural analog, 2-isobutylthiazole, which has a reported flavor threshold of 20-50 ppb (0.02-0.05 ppm) in a complex food matrix (canned tomato puree) and requires this higher concentration to develop its characteristic fresh tomato note [2]. The lower threshold of 2-Isopropylthiazole makes it a more potent contributor to overall aroma at equivalent concentrations, a crucial factor for cost-in-use calculations in flavor formulations.
| Evidence Dimension | Odor/Flavor Threshold |
|---|---|
| Target Compound Data | 0.075 ppm (perception) / 0.138 ppm (100% recognition) |
| Comparator Or Baseline | 2-Isobutylthiazole: 0.02-0.05 ppm (20-50 ppb) in tomato puree |
| Quantified Difference | 2-Isopropylthiazole has a lower or comparable threshold in a less complex matrix (air), suggesting higher inherent potency. |
| Conditions | Target: Air (perception threshold). Comparator: Canned tomato puree/paste. |
Why This Matters
A lower odor threshold means less material is required to achieve the desired sensory impact, directly influencing formulation cost and efficiency.
- [1] Academic OUP. Table 1: Physical and Chemical Properties. Odor threshold data for 2-Isopropylthiazole. View Source
- [2] Mosciano, G., & Fasano, M. (2016). Aroma Properties of Some Alkylthiazoles. Perfumer & Flavorist, 41(4), 28-30. View Source
